3'-Methyl-3'-deoxyguanosine
Overview
Description
3’-Methyl-3’-deoxyguanosine: is a modified nucleoside derived from guanosine. It is characterized by the absence of a hydroxyl group at the 3’ position of the ribose sugar, replaced by a methyl group. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3’-deoxyguanosine typically involves the methylation of 2’-deoxyguanosine. One common method includes the conversion of 2’-deoxyguanosine into a tricyclic derivative, followed by methylation and subsequent removal of the blocking groups . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: While specific industrial production methods for 3’-Methyl-3’-deoxyguanosine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-3’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group at the 3’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides.
Scientific Research Applications
3’-Methyl-3’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is studied for its role in DNA and RNA modifications, which can affect gene expression and regulation.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 3’-Methyl-3’-deoxyguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Deoxyguanosine: Similar to 3’-Methyl-3’-deoxyguanosine but lacks the methyl group at the 3’ position.
Guanosine: Contains a hydroxyl group at the 3’ position instead of a methyl group.
3’-Deoxyguanosine: Lacks both the hydroxyl and methyl groups at the 3’ position.
Uniqueness: 3’-Methyl-3’-deoxyguanosine is unique due to the presence of the methyl group at the 3’ position, which significantly alters its chemical and biological properties compared to its analogs. This modification can enhance its stability and alter its interaction with enzymes and other biomolecules, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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